3-(Pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane
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Overview
Description
3-(Pyrimidin-4-yloxy)-8-azabicyclo[321]octane is a complex organic compound that features a pyrimidine ring attached to an azabicyclooctane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane typically involves the reaction of pyrimidine derivatives with azabicyclooctane intermediates. One common method includes the use of pyrimidine-4-ol as a starting material, which undergoes nucleophilic substitution with an azabicyclooctane derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be substituted with different functional groups using appropriate nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines, thiols, and halides, under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups onto the pyrimidine ring .
Scientific Research Applications
3-(Pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-(Pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Known for its antitumor and antibacterial activities.
Pyrazolo[4,3-d]pyrimidine: Studied for its potential as a kinase inhibitor.
Pyrido[2,3-d]pyrimidine: Exhibits a broad spectrum of biological activities, including CNS depressive and anticonvulsant effects .
Uniqueness
3-(Pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane is unique due to its specific structural features, which confer distinct chemical and biological properties. Its azabicyclooctane moiety provides rigidity and stability, while the pyrimidine ring offers versatility in chemical modifications. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H15N3O |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
3-pyrimidin-4-yloxy-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H15N3O/c1-2-9-6-10(5-8(1)14-9)15-11-3-4-12-7-13-11/h3-4,7-10,14H,1-2,5-6H2 |
InChI Key |
RCIBHRKRKUESEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)OC3=NC=NC=C3 |
Origin of Product |
United States |
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